molecular formula C14H12O4 B14424783 2-Methoxyphenyl 4-hydroxybenzoate CAS No. 85401-81-6

2-Methoxyphenyl 4-hydroxybenzoate

Cat. No.: B14424783
CAS No.: 85401-81-6
M. Wt: 244.24 g/mol
InChI Key: YHCOQZVGVFISLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyphenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 2-methoxyphenol (guaiacol) and 4-hydroxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenyl 4-hydroxybenzoate typically involves the esterification reaction between 2-methoxyphenol and 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and under reflux conditions. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxyphenyl 4-hydroxybenzoate.

    Reduction: The ester bond can be reduced to form the corresponding alcohol and carboxylic acid.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2-Hydroxyphenyl 4-hydroxybenzoate.

    Reduction: 2-Methoxyphenol and 4-hydroxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxyphenyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxyphenyl 4-hydroxybenzoate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In the context of its potential anticancer activity, the compound may interfere with cell signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyphenyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Methoxyphenyl 4-hydroxybenzoate: Similar structure but with a methoxy group on the 4-position of the phenyl ring.

    2-Methoxyphenyl 3-hydroxybenzoate: Similar structure but with the hydroxyl group on the 3-position of the benzoate ring.

Uniqueness

2-Methoxyphenyl 4-hydroxybenzoate is unique due to the specific positioning of the methoxy and hydroxyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (hydroxy) groups can result in unique interactions with molecular targets, making it a compound of interest for various applications.

Properties

CAS No.

85401-81-6

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

(2-methoxyphenyl) 4-hydroxybenzoate

InChI

InChI=1S/C14H12O4/c1-17-12-4-2-3-5-13(12)18-14(16)10-6-8-11(15)9-7-10/h2-9,15H,1H3

InChI Key

YHCOQZVGVFISLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.